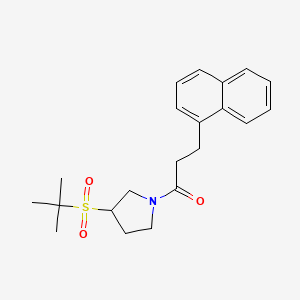

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-naphthalen-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-21(2,3)26(24,25)18-13-14-22(15-18)20(23)12-11-17-9-6-8-16-7-4-5-10-19(16)17/h4-10,18H,11-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBNNQSWCBYQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, a compound characterized by a pyrrolidine ring and a naphthalene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H24N2O3S

- Molecular Weight : 348.46 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butylsulfonyl group

- Naphthalene moiety

These structural components suggest various interaction possibilities with biological targets, influencing its pharmacological properties.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation : The naphthalene component could interact with neurotransmitter receptors, affecting signaling pathways.

- Cellular Uptake : The lipophilicity of the compound suggests efficient cellular membrane penetration, enhancing its bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide protective effects against neurodegenerative diseases.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds highlights variations in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-tert-butylphenyl)-N'-phenylurea | Urea linkage with aromatic rings | Antiproliferative |

| (3-(Tert-butoxycarbonyl)pyrrolidin-1-yl)(phenyl)methanone | Similar carbon backbone but different functional groups | Neuroprotective |

| (3-(Tert-butyloxycarbonyl)piperidin-1-yl)(naphthalen-1-yl)methanone | Piperidine instead of pyrrolidine | Antidepressant |

This table illustrates how modifications in functional groups and ring structures can significantly influence biological activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

- Anticancer Activity : A study reported that pyrrolidine derivatives exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential as lead compounds in cancer therapy.

- Neuroprotective Mechanisms : Research indicated that similar naphthalene derivatives could reduce oxidative stress in neuronal cells, providing insights into their protective roles in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related propan-1-one derivatives:

Key Observations:

- Steric Effects: The tert-butyl group introduces steric hindrance, which may reduce binding flexibility compared to smaller substituents like pyrrolidine (compound 31) .

- Aromatic Interactions: The naphthalen-1-yl group in the target compound differs regioisomerically from naphthalen-2-yl (1d and IS2), altering π-π stacking orientations .

Q & A

Q. What synthetic strategies are commonly employed to introduce the tert-butylsulfonyl group into pyrrolidine derivatives?

The tert-butylsulfonyl group is typically introduced via sulfonylation reactions. A standard approach involves reacting pyrrolidine derivatives with tert-butylsulfonyl chloride in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–20°C . This method ensures high regioselectivity and yield for sulfonamide bond formation. Reaction monitoring via TLC or HPLC is recommended to optimize reaction completion.

Q. How can the naphthalen-1-yl moiety influence the compound’s electronic properties?

The naphthalen-1-yl group is a π-electron-rich aromatic system that enhances conjugation and stabilizes charge-transfer interactions. Computational methods (e.g., DFT calculations) can predict its impact on the compound’s dipole moment and HOMO-LUMO gaps. Experimentally, UV-Vis spectroscopy and cyclic voltammetry are used to characterize electronic transitions and redox behavior, which are critical for applications in materials science or photochemistry .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be addressed?

Refinement challenges include handling disorder in the tert-butylsulfonyl group or naphthalen-1-yl moiety, especially if twinning or high thermal motion is present. SHELXL’s latest features (post-2015) allow for:

- TWIN/BASF commands to model twinned data.

- ISOR/DELU restraints to manage thermal displacement parameters.

- SUMP constraints for disordered sulfonyl groups . High-resolution data (≤1.0 Å) and iterative refinement cycles are critical. Validate refinement with R-factor convergence and Hirshfeld surface analysis.

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from dynamic effects (e.g., rotameric equilibria). To resolve this:

Q. What methodologies are recommended for assessing the toxicological profile of the naphthalen-1-yl group in this compound?

Systematic toxicological assessment involves:

- Literature mining : Use PubMed, TOXCENTER, and NIH RePORTER with queries targeting naphthalene derivatives (e.g., “naphthalen-1-yl toxicity” OR “polycyclic aromatic hydrocarbon metabolism”) .

- In vitro assays : Cytochrome P450 inhibition studies (e.g., CYP1A1/1A2) to evaluate metabolic activation.

- In silico tools : QSAR models like ProTox-II or LAZAR to predict carcinogenicity and hepatotoxicity . Prioritize metabolites identified via LC-HRMS for further testing.

Q. What alternative synthetic routes exist for constructing the propan-1-one linker under mild conditions?

Photoredox dearomatization offers a catalyst-free method using visible light (e.g., 450 nm LED) in ethanol. Key steps include:

- Oxime formation : Reacting the ketone with 2,4-dinitrophenylhydroxylamine.

- Column purification : Use PE/EA (15:1) gradients to isolate intermediates.

- NMR validation : ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for naphthalene protons) confirms regiochemistry . This method avoids harsh reagents and achieves yields >45%.

Structure-Activity Relationship (SAR) Considerations

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity?

The 3-(tert-butylsulfonyl)pyrrolidine’s stereochemistry (R/S) can modulate binding affinity to targets like enzymes or receptors. To study this:

- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones).

- Test in vitro activity (e.g., IC₅₀ assays) against relevant biological targets.

- Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding poses . Note: Crystallographic data (SHELXL-refined) can validate predicted conformations .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing discrepancies in biological assay replicates for this compound?

Use a two-tiered approach:

- Primary analysis : Grubbs’ test to identify outliers in dose-response curves.

- Multivariate analysis : PCA or PLS-DA to distinguish assay variability from true biological effects. Tools like GraphPad Prism or R/Bioconductor packages are recommended. Report p-values with Bonferroni correction for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.